L-Serine-15N
描述
BenchChem offers high-quality L-Serine-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Serine-15N including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-(15N)azanyl-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-GZPBOPPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)[15NH2])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318039 | |
| Record name | L-Serine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59935-32-9 | |
| Record name | L-Serine-15N | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59935-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Serine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Principles and Applications of 15N Isotopic Labeling
For researchers, scientists, and drug development professionals, understanding the nuances of molecular interactions is paramount. 15N isotopic labeling has emerged as a powerful and versatile tool, offering precise insights into protein metabolism, structure, and dynamics.[1] This guide provides a comprehensive exploration of the core principles, methodologies, and applications of 15N isotopic labeling, grounded in scientific integrity and practical expertise.
The Fundamental Principle: Making the Invisible, Visible
At its core, isotopic labeling is a technique that introduces a "heavy" non-radioactive (stable) isotope into a molecule to act as a tracer.[2] Nitrogen, a fundamental component of amino acids and nucleic acids, predominantly exists as the 14N isotope. 15N, a stable isotope of nitrogen, possesses an additional neutron, increasing its atomic mass.[1] This subtle difference in mass is the key that unlocks a wealth of information.
The low natural abundance of 15N (approximately 0.37%) ensures that incorporating it into biomolecules creates a distinct mass signature that can be readily detected by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers.[3][] This allows researchers to track the fate of labeled molecules within complex biological systems, providing a window into intricate cellular processes.[1]
Key Advantages of 15N Labeling:
-
Non-Radioactive and Safe: As a stable isotope, 15N does not decay or emit radiation, making it safe for long-term experiments, including those involving live cells and whole organisms, without the safety concerns associated with radioactive isotopes.[1][3]
-
Minimal Perturbation: The chemical properties of a 15N-labeled molecule are nearly identical to its unlabeled counterpart, ensuring that its biological function and behavior remain unaltered.[]
-
Versatility in Detection: 15N-labeled compounds can be analyzed by a range of powerful analytical techniques, most notably Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Core Applications in Research and Drug Development
The ability to trace and quantify nitrogen-containing biomolecules has made 15N labeling indispensable across various scientific disciplines.
Quantitative Proteomics: Unraveling Protein Dynamics
In quantitative proteomics, 15N metabolic labeling is a cornerstone for accurately measuring changes in protein abundance between different biological states.[5] This is often achieved through a strategy known as Stable Isotope Labeling in Mammals (SILAM), where an entire organism, such as a mouse, is fed a diet containing a 15N-enriched source, like Spirulina.[6] This results in the comprehensive labeling of its proteome.
The labeled proteome then serves as an internal standard. When mixed with an unlabeled (14N) sample from a different experimental condition, the relative abundance of each protein can be determined by comparing the signal intensities of the "heavy" (15N) and "light" (14N) peptide pairs in a mass spectrometer.[5][6] This approach minimizes experimental variability introduced during sample preparation, leading to highly accurate and reproducible quantification.[7][8]
Structural Biology: Elucidating Protein Structure and Function with NMR
15N labeling is essential for protein analysis using NMR spectroscopy. The most abundant nitrogen isotope, 14N, has nuclear properties that result in broad and often undetectable NMR signals. In contrast, 15N has a nuclear spin of 1/2, which produces sharp, well-resolved signals, making it ideal for high-resolution NMR studies.[1][9]
By uniformly labeling a protein with 15N, researchers can perform a variety of multidimensional NMR experiments, such as the 1H-15N HSQC (Heteronuclear Single Quantum Coherence) experiment.[10] This experiment provides a unique signal for each amino acid residue in the protein, creating a "fingerprint" of the protein's folded state. This technique is invaluable for:
-
Determining 3D protein structures.
-
Studying protein dynamics and conformational changes. [10]
-
Mapping protein-ligand and protein-protein interaction sites. [10]
Drug Discovery and Development: From Target Validation to Pharmacokinetics
In the pharmaceutical industry, 15N labeling accelerates various stages of the drug development pipeline.[1] It provides critical insights into a drug's mechanism of action, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body).[11]
Key applications include:
-
Target Validation: Confirming the interaction of a drug candidate with its intended protein target.
-
Metabolic Studies: Tracing the metabolic fate of a drug within an organism to identify its metabolites.[11][12]
-
ADME Studies: Characterizing the Absorption, Distribution, Metabolism, and Excretion of a drug candidate, which are critical parameters for assessing its safety and efficacy.[12]
Methodologies: A Practical Guide
The successful implementation of 15N labeling experiments requires careful planning and execution. The choice of methodology depends on the research question, the biological system, and the analytical technique to be used.
Metabolic Labeling Workflow for Quantitative Proteomics
Metabolic labeling involves introducing a 15N-labeled nutrient source into the growth medium of cells or the diet of an organism.[8] The organism's own cellular machinery then incorporates the heavy isotope into its proteins.[6]
A Generalized Experimental Workflow:
Step-by-Step Protocol for Cell Culture Labeling:
-
Cell Culture: Grow two separate populations of cells. One in standard ("light") medium containing 14N nitrogen sources, and the other in "heavy" medium where the primary nitrogen source (e.g., ammonium chloride or specific amino acids) is replaced with its 15N-labeled counterpart.[13]
-
Harvest and Mix: Once the cells have reached the desired density and labeling efficiency, harvest both populations and mix them in a 1:1 ratio based on cell number or protein concentration.[14]
-
Protein Extraction and Digestion: Lyse the mixed cells to extract the total protein content. Then, digest the proteins into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them with a tandem mass spectrometer (MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ only in mass due to the 15N incorporation.[15]
-
Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the light and heavy forms of each peptide.[16] This ratio reflects the change in protein abundance between the two experimental conditions.
Protein Expression and Purification for NMR Studies
For structural biology applications using NMR, the target protein is typically overexpressed in a bacterial system, most commonly E. coli.[10]
Step-by-Step Protocol for Protein Expression:
-
Bacterial Culture: Grow the E. coli strain containing the plasmid for the protein of interest in a minimal medium.[10]
-
Isotopic Labeling: The sole nitrogen source in the minimal medium should be a 15N-labeled compound, such as 15NH4Cl.[10]
-
Protein Expression Induction: Once the bacterial culture reaches a specific density, induce the overexpression of the target protein.
-
Cell Harvest and Lysis: Harvest the bacterial cells and lyse them to release the cellular contents.
-
Protein Purification: Purify the 15N-labeled target protein from the cell lysate using chromatography techniques.
-
NMR Sample Preparation: Prepare the purified protein in a suitable buffer for NMR analysis.
Data Analysis and Interpretation: Making Sense of the Signals
The data generated from 15N labeling experiments require specialized software and careful interpretation.
Mass Spectrometry Data Analysis
For quantitative proteomics, software packages are used to:
-
Identify peptides and proteins: By matching the experimental MS/MS spectra to theoretical spectra from a protein sequence database.
-
Quantify peptide ratios: By calculating the area under the curve for the light (14N) and heavy (15N) peptide peaks.[16]
-
Correct for incomplete labeling: The efficiency of 15N incorporation may not always be 100%. It is crucial to determine the labeling efficiency and adjust the calculated peptide ratios accordingly to ensure accurate quantification.[13][17]
Table 1: Key Parameters in 15N Labeling Data Analysis
| Parameter | Description | Importance |
| Labeling Efficiency | The percentage of nitrogen atoms in a molecule that have been successfully replaced with 15N. | Incomplete labeling can lead to inaccurate quantification if not corrected.[17] |
| 14N/15N Ratio | The ratio of the signal intensity of the unlabeled peptide to the labeled peptide. | Directly reflects the relative abundance of the protein in the two samples.[7] |
| False Discovery Rate (FDR) | A statistical measure of the rate of false positive identifications. | Ensures the reliability of the protein identifications.[14] |
NMR Data Analysis
In NMR, the analysis of 15N-labeled protein spectra involves:
-
Resonance Assignment: Assigning each peak in the 1H-15N HSQC spectrum to a specific amino acid residue in the protein's sequence.[10]
-
Structural Calculations: Using the assigned resonances and other NMR data to calculate the three-dimensional structure of the protein.
-
Interaction Studies: Monitoring changes in the chemical shifts of the peaks upon the addition of a ligand or binding partner to identify the interaction site.
Troubleshooting Common Challenges
While powerful, 15N labeling experiments can present challenges.
-
Incomplete Labeling: Achieving high labeling efficiency is critical for accurate quantification.[17] This can be influenced by the duration of labeling, the purity of the 15N source, and the metabolic state of the organism.[14]
-
Isotopic Scrambling: In some cases, the 15N label can be metabolically transferred from the intended molecule to other molecules, which can complicate data interpretation.[18]
-
Data Complexity: The datasets generated, particularly in proteomics, can be large and complex, requiring sophisticated bioinformatic tools and expertise for analysis.[19]
The Future of 15N Isotopic Labeling
The field of isotopic labeling is continually evolving. Advances in mass spectrometry and NMR technology are enabling the analysis of increasingly complex biological systems with greater sensitivity and resolution. Furthermore, the development of new labeling strategies and data analysis algorithms will continue to expand the applications of 15N labeling in basic research and drug development, promising even deeper insights into the intricate molecular landscape of life.
References
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Current Protocols in Protein Science. (n.d.). Using 15 N-Metabolic Labeling for Quantitative Proteomic Analyses. Retrieved from [Link]
- Tao. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.
-
Filiou, M. D., et al. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology. Retrieved from [Link]
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Koller, A., et al. (2013). Quantitative Proteomics Using 15N SILAC Mouse. Open Access Pub. Retrieved from [Link]
-
Naumann, C., et al. (2011). Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii. Molecular & Cellular Proteomics. Retrieved from [Link]
-
Krijgsveld, J., et al. (2003). Quantitative Proteomics by Metabolic Labeling of Model Organisms. Molecular & Cellular Proteomics. Retrieved from [Link]
-
Claeys, M., et al. (2009). Quantitative proteomics using uniform 15N-labeling, MASCOT, and the trans-proteomic pipeline. Semantic Scholar. Retrieved from [Link]
-
Xu, S.-L., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. Retrieved from [Link]
-
Xu, S.-L., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. Retrieved from [Link]
- Cambridge Isotope Laboratories, Inc. (n.d.). 15N Stable Isotope Labeling Data Analysis.
-
Li, Y., et al. (2023). Novel 15N Metabolic Labeling-Based Large-Scale Absolute Quantitative Proteomics Method for Corynebacterium glutamicum. Analytical Chemistry. Retrieved from [Link]
-
Higman, V. A. (2012, October 31). 15N - Protein NMR. Retrieved from [Link]
-
Nardo, L., et al. (2018). 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Scientific Reports. Retrieved from [Link]
-
Tugarinov, V., & Kay, L. E. (2005). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology. Retrieved from [Link]
-
Biology Stack Exchange. (2016, June 21). Why is nitrogen isotopic labelling required for protein NMR?. Retrieved from [Link]
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Xu, S.-L., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship.org. Retrieved from [Link]
- MedChemExpress. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers.
- BenchChem. (2025). Minimizing isotopic scrambling in 15N labeling experiments.
- BenchChem. (2025, December). An In-depth Technical Guide to 13C and 15N Isotopic Labeling.
-
Xu, S.-L., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Frontiers in Plant Science. Retrieved from [Link]
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Barbour, M., & Cernusak, L. (n.d.). 15N labeling. PROMETHEUS – Protocols. Retrieved from [Link]
- University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies.
- Xu, S.-L., et al. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector.
-
Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
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He, X.-H., et al. (2009). Use of 15N stable isotope to quantify nitrogen transfer between mycorrhizal plants. Journal of Plant Ecology. Retrieved from [Link]
- Eurisotop. (n.d.). Stable Isotope Labeling in Mammals with 15N Spirulina.
-
JoVE. (2022, July 5). Multiprotein Complexes: 15N Metabolic Labeling & Quantitative Mass Spectrometry l Protocol Preview [Video]. YouTube. Retrieved from [Link]
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Silantes. (2023, December 3). The Advantages of Using Stable Isotope-Labeled Nucleic Acids. Retrieved from [Link]
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Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, May 9). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Retrieved from [Link]
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Parker, J. L., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. Retrieved from [Link]
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Lapek, J. D., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Low, T. Y., & Heck, A. J. R. (2008). Metabolic labeling of model organisms using heavy nitrogen (15N). Methods in Molecular Biology. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, July 14). Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Platform. Retrieved from [Link]
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Plank, M. (2014, January 11). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?. ResearchGate. Retrieved from [Link]
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L-Serine-15N applications in neurological disorder research
In the landscape of neurological drug development, static biomarker snapshots are no longer sufficient. We must understand flux—the rate and direction of metabolic traffic. L-Serine is not merely a structural amino acid; it is the metabolic distinct node linking protein synthesis, one-carbon metabolism (1CM), and neuroactive lipid synthesis.
The utilization of L-Serine-15N (Nitrogen-15 stable isotope) allows researchers to decouple de novo synthesis from uptake and definitively map the causality of neurotoxicity in three critical domains:
-
HSAN1: Distinguishing canonical sphingolipids from neurotoxic deoxysphingolipids.
-
ALS: Quantifying the competitive inhibition of the environmental toxin BMAA.
-
Schizophrenia/NMDA Hypofunction: Tracing the astrocyte-neuron shuttle of D-Serine.[1]
This guide details the experimental protocols and mechanistic logic for deploying L-Serine-15N in high-impact neurological research.
Mechanistic Foundations: The Serine Node
To design valid experiments, one must visualize the divergence points where L-Serine-15N acts as a tracer.
Figure 1: The Serine Metabolic Divergence (DOT Diagram) This diagram illustrates the three critical fates of L-Serine nitrogen in the brain.
Caption: L-Serine-15N traces three divergent pathways. In HSAN1, it tracks sphingolipid rescue (Green). In ALS, it competes with BMAA (Red). In NMDA signaling, it tracks D-Serine synthesis (Yellow).
Application I: HSAN1 & Sphingolipid Metabolism
The Challenge: Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) is caused by SPTLC1/2 mutations that shift enzyme substrate affinity from Serine to Alanine.[2] This produces 1-deoxysphingolipids (1-deoxySL), which are neurotoxic.[3][4] The Solution: Use L-Serine-15N to prove that high-dose supplementation forces the enzyme back to canonical sphingolipid synthesis.
Experimental Protocol: 15N-Flux Lipidomics
Objective: Quantify the ratio of newly synthesized Sphinganine-15N (canonical) vs. unlabeled Deoxysphinganine (toxic).
-
Cell Model: Patient-derived fibroblasts (HSAN1) or HEK293T overexpressing mutant SPTLC1.
-
Media Prep: DMEM deficient in Serine/Glycine.
-
Pulse Labeling:
-
Add L-Serine-15N (98% enrichment) at physiological (0.4 mM) and therapeutic (2.0 mM) concentrations.
-
Incubation: 24–48 hours.
-
-
Lipid Extraction (Modified Bligh & Dyer):
-
Pellet cells, wash with PBS.
-
Resuspend in Methanol:Chloroform (2:1) + Internal Standard (e.g., C17-Sphinganine).
-
Incubate at 37°C for 1 hour; add Chloroform and 1M KCl; centrifuge to separate phases.
-
Collect lower organic phase (lipids).
-
-
LC-MS/MS Analysis:
-
Target: Sphinganine (Sa) and Deoxysphinganine (dSa).
-
Mass Shift Logic:
-
Native Sa (M+0): Unlabeled.
-
Tracer Sa (M+1): Contains 15N from L-Serine-15N.[5]
-
dSa (M+0): Derived from unlabeled Alanine (background).
-
-
Data Interpretation Table:
| Metabolite | Precursor (Substrate) | Mass Shift (M+H)+ | Interpretation |
| Sphinganine (Sa) | L-Serine-14N | 302.3 Da | Endogenous synthesis (background) |
| Sphinganine-15N | L-Serine-15N | 303.3 Da | Therapeutic rescue flux |
| 1-Deoxysphinganine | L-Alanine-14N | 286.3 Da | Pathological toxin (Mutant SPT activity) |
Key Insight: A successful therapeutic intervention (e.g., Serine supplementation) is validated only if the M+1 Sphinganine peak intensity increases significantly while the absolute abundance of 1-Deoxysphinganine decreases.
Application II: ALS & BMAA Competition
The Challenge: The cyanotoxin BMAA (β-N-methylamino-L-alanine) mimics L-Serine and is misincorporated into neuroproteins, causing unfolding and aggregation (TDP-43 pathology). The Solution: Competitive inhibition assays using L-Serine-15N.
Protocol: Competitive Incorporation Assay
-
System: SH-SY5Y neuronal cells.
-
Treatment Groups:
-
Control: L-Serine-14N.
-
Toxin: BMAA (500 µM).
-
Rescue: BMAA (500 µM) + L-Serine-15N (Increasing gradients: 500 µM, 2 mM, 10 mM).
-
-
Protein Isolation:
-
Lyse cells, precipitate proteins (TCA precipitation) to remove free amino acids.
-
Hydrolyze proteins (6N HCl, 110°C, 24h).
-
-
Derivatization & Detection:
-
Derivatize hydrolysate (e.g., AccQ-Tag).
-
Analyze via LC-MS/MS.[6]
-
-
Validation Logic:
-
Monitor the L-Serine-15N peak in the protein hydrolysate.
-
Success Metric: As L-Serine-15N concentration increases, the ratio of BMAA in the protein fraction should decrease. The 15N label confirms that the "rescue" is due to direct replacement by the supplemented Serine, not just metabolic signaling.
-
Application III: NMDA Receptor & D-Serine Flux
The Challenge: D-Serine is a potent NMDA co-agonist.[7] In Schizophrenia, levels are often low; in excitotoxicity (stroke), levels are high. Distinguishing whether D-Serine comes from local synthesis (Serine Racemase) or uptake is difficult. The Solution: In vivo microdialysis with L-Serine-15N perfusion.
Protocol: In Vivo Brain Flux
-
Subject: Rat model (e.g., SRR knockout vs. Wildtype).
-
Administration: Intravenous infusion or direct microdialysis perfusion of L-Serine-15N .
-
Sampling: Collect extracellular fluid (ECF) via microdialysis probe in the hippocampus.
-
Chiral Analysis:
-
Must separate D- and L-isomers.[6]
-
Column: Chiralpak QN-AX or similar enantioselective column.
-
-
Flux Calculation:
-
Measure L-Serine-15N (M+1) and D-Serine-15N (M+1) .
-
Turnover Rate (Flux): Calculated by the rate of appearance of D-Serine-15N relative to the precursor L-Serine-15N enrichment.
-
Figure 2: Experimental Workflow (DOT Diagram)
Caption: Standardized workflow for quantitative isotopic tracing of Serine metabolites.
References
-
Dunlop, R. A., et al. (2013). "The non-protein amino acid BMAA is misincorporated into human proteins in place of L-serine causing protein misfolding and aggregation."[8][9][10] PLOS ONE.
-
Garofalo, K., et al. (2011). "Oral L-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1."[3] The Journal of Clinical Investigation.
-
Metcalf, J. S., et al. (2017). "L-Serine: a Potential Therapy for Neurodegenerative Disease."[4][11][12][13][14] Neurotoxicity Research.
-
Murtas, G., et al. (2020).[15] "The Mammalian Serine Racemase: A Key Enzyme in D-Serine Physiology and Pathology." Biomolecules.[3][4][5][7][11][12][16]
-
Gantner, M., et al. (2019). "L-serine deficiency elicits intracellular accumulation of cytotoxic deoxysphingolipids and lipid body formation." Nature Communications.
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- 4. Randomized trial of l-serine in patients with hereditary sensory and autonomic neuropathy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. ScholarWorks@Arcadia - Capstone Showcase: How The Amino Acid L-Serine Provides Neuroprotection Against L-BMAA Induced Alzheimer’s Disease [scholarworks.arcadia.edu]
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Precision Tracking of Nitrogen Flux: A Technical Guide to L-Serine-15N Tracing
Executive Summary
Nitrogen metabolism is the engine of cellular proliferation, driving the synthesis of nucleotides, amino acids, and lipids. While carbon tracing (
This technical guide provides a rigorous framework for designing, executing, and interpreting L-Serine-(
Part 1: Mechanistic Foundations
The Serine Nitrogen Hub
L-Serine is not merely a protein building block; it is a metabolic node.[1][2][3] Unlike glucose, which fuels the TCA cycle, serine’s nitrogen is selectively partitioned into three distinct fates. Understanding these bifurcations is critical for experimental design.
-
The Folate Cycle & Purine Synthesis: via Serine Hydroxymethyltransferase (SHMT).[3][4] Serine donates a carbon to the folate pool (generating Glycine) and retains its nitrogen in Glycine. This Glycine-(
N) is then incorporated into the purine ring (Positions N7) and glutathione. -
Sphingolipid Biosynthesis: via Serine Palmitoyltransferase (SPT).[5] Serine condenses with Palmitoyl-CoA.[5] Crucially, the nitrogen atom is preserved in the sphingoid base (sphinganine/ceramide), making
N-Serine the gold standard for tracking de novo lipid synthesis. -
Transsulfuration: via Cystathionine
-Synthase (CBS). Serine condenses with homocysteine. The serine nitrogen is retained in the resulting Cysteine, while the homocysteine nitrogen is released as ammonium (via CGL).
Pathway Visualization
The following diagram maps the flow of
Figure 1: Metabolic fate of the L-Serine nitrogen atom.[1][2][3][4] Blue indicates the tracer source; Green indicates direct nitrogen retention; Yellow indicates secondary incorporation; Red indicates release as free ammonia.
Part 2: Experimental Design & Methodology
Tracer Selection Strategy
-
L-Serine-(
N): Use when the specific question involves nitrogen partitioning (e.g., "Is serine the source of nitrogen for tumor sphingolipids?"). -
L-Serine-[U-
C, N]: Use for dual-fate tracking. This allows you to distinguish molecules that contain the intact serine backbone (M+4) from those that only received the nitrogen (M+1) or carbon (M+3).-
Recommendation: For initial scoping, use the dual-labeled tracer to validate that your
N signal isn't due to recycling via ammonia.
-
Cell Culture Protocol (Self-Validating)
This protocol ensures steady-state labeling, critical for kinetic analysis.
Reagents:
-
Dialyzed Fetal Bovine Serum (dFBS): Mandatory to remove background unlabeled serine.
-
Custom DMEM/RPMI: Serine/Glycine-free base.
Workflow:
-
Adaptation Phase (24h): Passage cells into medium containing dFBS and unlabeled L-Serine (0.4 mM) to adapt to the dialyzed serum conditions.
-
Labeling Phase (12-48h): Replace medium with [
N]-L-Serine medium.-
Concentration: Match physiological levels (typically 0.4 mM).
-
Duration:
-
Glycine/Purines: 6–12 hours (Fast turnover).
-
Sphingolipids: 24–48 hours (Slow turnover).
-
-
-
Quenching: Rapidly wash with ice-cold saline (0.9% NaCl). Do not use PBS if analyzing phosphate metabolites, though for nitrogen tracing, PBS is acceptable.
-
Extraction: Add 80% MeOH/20% H2O (pre-chilled to -80°C). Scrape cells and transfer to dry ice immediately.
Analytical Detection (LC-HRMS)
High-Resolution Mass Spectrometry (HRMS) is required to resolve the neutron mass shift.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) – Amide columns (e.g., Waters XBridge Amide) are superior for retaining polar amino acids like Serine and Glycine.
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate + 0.1% NH4OH in Water (pH 9.0).
-
B: Acetonitrile.
-
-
MS Mode: Negative Mode (often better for amino acids/central carbon metabolites) or Positive Mode (required for Sphingolipids).
Workflow Diagram
Figure 2: Step-by-step workflow for stable isotope tracing using L-Serine-15N.
Part 3: Data Interpretation & Reference Values
Quantitative Analysis
Data should be reported as Mass Isotopomer Distribution (MID) or Fractional Enrichment .
Formula for Fractional Enrichment:
Representative Data: Serine Fate in Cancer Cells
The following table summarizes typical enrichment values observed in cancer cells (e.g., HCT116) treated with [
| Metabolite | Expected Labeling (M+X) | Typical Enrichment (%) | Biological Interpretation |
| L-Serine | M+1 | >95% | Validates tracer uptake and media conditions. |
| Glycine | M+1 | 40–80% | High flux through SHMT (mitochondrial/cytosolic). |
| Glutamate | M+1 | 5–15% | Indicates transamination (Ser -> Pyr -> TCA -> Glu). |
| Sphinganine | M+1 | 20–50% | Direct incorporation via SPT (rate-limiting step). |
| ATP (Purine) | M+1, M+2, M+3 | 10–30% | Nitrogen contribution from Glycine (N7) and Aspartate. |
| Cysteine | M+1 | 10–40% | Flux through Transsulfuration (CBS activity). |
Note: Low Glycine enrichment (<20%) in the presence of high Serine enrichment suggests a defect in SHMT activity or significant dilution from extracellular Glycine uptake.
Troubleshooting & Validation
-
The "Scrambling" Problem: If you see high labeling in Glutamate or Alanine, it indicates high transaminase activity. Serine is being converted to Pyruvate (releasing
NH ), which is then re-assimilated by Glutamate Dehydrogenase.-
Check: Compare Glutamate M+1 to Glycine M+1. If Glu > Gly, your signal is dominated by ammonia recycling, not direct flux.
-
-
Back-Exchange: Serine and Glycine can interconvert rapidly. To determine directionality, perform a reverse experiment using [
N]-Glycine.
References
-
Metabolite profiling and stable isotope tracing in sorted subpopulations of mammalian cells. Source: Nature Protocols (via NIH) URL:[Link] Relevance: Establishes the robustness of
N enrichment in amino acids during cell sorting and extraction. -
Serine restriction alters sphingolipid diversity to constrain tumor growth. Source:[8] Nature (via NIH) URL:[Link] Relevance: Demonstrates the use of serine tracing to link amino acid availability to toxic deoxysphingolipid synthesis (SPT promiscuity).
-
The phosphorylated pathway of serine biosynthesis links plant growth with nitrogen metabolism. Source: Plant Physiology URL:[Link] Relevance: Provides detailed
N-labeling experiments showing the flux of serine nitrogen into nucleotides and amino acids. -
Tracing the nitrogen metabolites of glycine using
N-glycine and mass spectrometry. Source: Rapid Communications in Mass Spectrometry (via PubMed) URL:[Link] Relevance: Complements Serine tracing by detailing the downstream detection of purines (ATP, ADP) derived from the Serine-Glycine node. -
Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling. Source: Frontiers in Physiology URL:[Link] Relevance: A specific protocol for distinguishing de novo synthesized sphingolipids using L-Serine isotopes.[5]
Sources
- 1. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid | MDPI [mdpi.com]
- 2. Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis | bioRxiv [biorxiv.org]
- 3. The serine–glycine–one-carbon metabolic network orchestrates changes in nitrogen and sulfur metabolism and shapes plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHMT1-RNA interaction dynamically regulates serine and glycine concentration in cells | bioRxiv [biorxiv.org]
- 5. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. researchgate.net [researchgate.net]
- 8. Serine restriction alters sphingolipid diversity to constrain tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Proteomic Inquiry: A Technical Guide to L-Serine-15N in Metabolic Tracing
Introduction: Beyond Static Proteomes - Unveiling Metabolic Dynamics with L-Serine-15N
In the intricate landscape of proteomics, the quest to understand cellular function has evolved from cataloging proteins to deciphering their dynamic interplay within metabolic networks. Stable isotope labeling has emerged as a revolutionary tool in this pursuit, allowing researchers to trace the metabolic fate of key nutrients and quantify dynamic changes in protein expression and metabolite flux.[1][2] Among the arsenal of stable isotope tracers, L-Serine labeled with Nitrogen-15 (L-Serine-¹⁵N) offers a unique and powerful lens through which to investigate a critical nexus of cellular metabolism.
Serine is not merely a building block for proteins; it is a central hub in cellular biochemistry, fueling essential pathways such as one-carbon metabolism, nucleotide synthesis, and redox homeostasis.[3][4][5] By introducing L-Serine-¹⁵N into a biological system, we can meticulously track the journey of its nitrogen atom as it is incorporated into a vast array of downstream biomolecules. This guide provides an in-depth exploration of the fundamental principles and practical applications of using L-Serine-¹⁵N in proteomics and metabolomics, tailored for researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism.
The Centrality of Serine Metabolism: Why Trace the ¹⁵N?
The strategic choice of L-Serine-¹⁵N as a tracer stems from serine's pivotal role in cellular metabolism. The nitrogen atom from serine is a key contributor to the nitrogenous bases of purine and pyrimidine nucleotides, essential for DNA and RNA synthesis.[6][7] Furthermore, through the one-carbon metabolism pathway, serine's metabolic derivatives are involved in the synthesis of other amino acids, such as glycine, and contribute to the methylation cycle.[4][8]
Dysregulation of serine metabolism is increasingly recognized as a hallmark of various diseases, including cancer.[7][9] Cancer cells often exhibit an increased demand for serine to support rapid proliferation and maintain redox balance.[7] Therefore, tracing the metabolic fate of L-Serine-¹⁵N can provide profound insights into disease mechanisms and identify potential therapeutic targets.
Mass Spectrometry and Data Analysis: Deciphering the Isotopic Signatures
High-resolution mass spectrometry, typically coupled with liquid chromatography (LC-MS), is the analytical cornerstone for detecting and quantifying ¹⁵N-labeled metabolites and peptides.
Metabolomics Data Analysis:
-
Isotopologue Distribution: The primary data output is the mass isotopologue distribution (MID) for each metabolite of interest. This reveals the relative abundance of molecules with different numbers of ¹⁵N atoms.
-
Correction for Natural Abundance: Raw MS data must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N) to accurately determine the fractional enrichment from the L-Serine-¹⁵N tracer. [10]* Metabolic Flux Analysis (MFA): Sophisticated computational models can be used to translate the MIDs into quantitative metabolic fluxes, providing a detailed map of the flow of nitrogen through the metabolic network. [11] Proteomics Data Analysis:
-
Peptide Identification and Quantification: Standard proteomics data analysis software can be used to identify peptides and proteins. For quantification, specialized algorithms are required to recognize and compare the peak intensities of the ¹⁴N and ¹⁵N-labeled peptide pairs. [12][13]* Determining Labeling Efficiency: The degree of ¹⁵N incorporation into the proteome can be calculated, which is crucial for accurate relative protein quantification. [14]Incomplete labeling can lead to an underestimation of protein abundance changes. [15]
Analytical Stage Key Objective Technical Approach Separation Resolve complex mixtures of metabolites and peptides. Liquid Chromatography (LC) Detection Measure the mass-to-charge ratio of ions with high accuracy. High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF) Metabolite Analysis Determine fractional ¹⁵N enrichment and isotopologue distribution. MID analysis, correction for natural abundance. Proteomics Analysis Identify and quantify ¹⁴N vs. ¹⁵N peptide pairs. Database searching, specialized quantification software. | Flux Calculation | Quantify the rate of metabolic reactions. | Metabolic Flux Analysis (MFA) modeling. |
Table 2: Core Components of the Analytical and Data Processing Pipeline.
Applications in Drug Development: Illuminating Therapeutic Mechanisms
The ability of L-Serine-¹⁵N to probe the metabolic rewiring in disease states makes it an invaluable tool in drug discovery and development.
-
Target Engagement and Mechanism of Action: By treating L-Serine-¹⁵N labeled cells with a drug candidate, researchers can determine if the compound engages its intended target and modulates downstream metabolic pathways. For example, a drug targeting an enzyme in the nucleotide synthesis pathway would be expected to alter the incorporation of ¹⁵N from serine into purines and pyrimidines. [16]* Identifying Metabolic Vulnerabilities: Tracing serine metabolism can uncover metabolic dependencies in cancer cells that can be exploited for therapeutic intervention. For instance, if a cancer cell line shows a high flux of serine towards glutathione synthesis, it may be more susceptible to drugs that induce oxidative stress.
-
Biomarker Discovery: Alterations in serine metabolic pathways, as revealed by L-Serine-¹⁵N tracing, can serve as potential biomarkers for disease diagnosis, prognosis, or response to therapy.
Conclusion: A Dynamic View of Cellular Function
L-Serine-¹⁵N metabolic tracing provides a powerful and versatile platform for moving beyond static snapshots of the proteome to a dynamic understanding of cellular metabolism. By meticulously following the path of the ¹⁵N label, researchers can gain unprecedented insights into the intricate network of biochemical reactions that underpin cellular function in both health and disease. As a Senior Application Scientist, I am confident that the principles and protocols outlined in this guide will empower researchers to design and execute robust L-Serine-¹⁵N tracing experiments, ultimately accelerating discoveries in basic research and the development of novel therapeutics.
References
-
Jha, A., et al. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells. ResearchGate. [Link]
-
Lorkiewicz, P. K., et al. (2019). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. [Link]
-
Remes, P. M., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PubMed Central. [Link]
-
Filiou, M. D., et al. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. PubMed. [Link]
-
Culea, M., & Hachey, D. L. (1995). Determination of multiply labeled serine and glycine isotopomers in human plasma by isotope dilution negative-ion chemical ionization mass spectrometry. PubMed. [Link]
-
McClatchy, D. B., et al. (2007). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. PubMed Central. [Link]
-
Shrestha, J., et al. (2023). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Frontiers in Plant Science. [Link]
-
Bi, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]
-
Bi, R., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]
-
Vazquez, A., et al. (2016). Characterization of the usage of the serine metabolic network in human cancer. PubMed Central. [Link]
-
Ducker, G. S., & Rabinowitz, J. D. (2017). Metabolomics and isotope tracing. PubMed Central. [Link]
-
Patterson, B. W., et al. (1993). Quantification of incorporation of [15N]ammonia into plasma amino acids and urea. PubMed. [Link]
-
Ma, X., et al. (2021). Serine, glycine and one-carbon metabolism in cancer (Review). PubMed Central. [Link]
-
Elia, I., & Fendt, S. M. (2016). Physiological impact of in vivo stable isotope tracing on cancer metabolism. PubMed Central. [Link]
-
Jha, A., et al. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells. PubMed Central. [Link]
-
Sullivan, M. R., et al. (2019). Cellular redox state constrains serine synthesis and nucleotide production to impact cell proliferation. PubMed Central. [Link]
-
Cambridge Isotope Laboratories, Inc. (n.d.). Cancer Metabolism. Eurisotop. [Link]
-
Jurtz, V. I., et al. (2021). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. MDPI. [Link]
-
Buescher, J. M., et al. (2015). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PubMed Central. [Link]
-
Wolosker, H., et al. (2024). Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis. bioRxiv. [Link]
-
Ngo, B., et al. (2020). De Novo Serine Synthesis Is a Metabolic Vulnerability That Can Be Exploited to Overcome Sunitinib Resistance in Advanced Renal Cell Carcinoma. PubMed Central. [Link]
-
Maddocks, O. D. K., et al. (2017). One-carbon metabolism in cancer. PubMed Central. [Link]
-
Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. PubMed Central. [Link]
-
Al-Amoudi, M., et al. (2024). 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines. PubMed Central. [Link]
-
Springer Nature Experiments. (n.d.). Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells. Springer Nature Experiments. [Link]
-
The Stockwell Laboratory. (2024). Multimodal mass spectrometry imaging identifies cell-type-specific metabolic and lipidomic variation in the mammalian liver. The Stockwell Laboratory. [Link]
-
de Koning, T. J., et al. (2003). L-serine in disease and development. PubMed Central. [Link]
-
Jackson, A. A., et al. (1986). Metabolism of nonessential 15N-labeled amino acids and the measurement of human whole-body protein synthesis rates. PubMed. [Link]
-
Tabatabaie, L., et al. (2010). L-serine synthesis in the central nervous system: a review on serine deficiency disorders. PubMed. [Link]
-
Do, T. T., et al. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. PubMed Central. [Link]
-
de Falco, B., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. [Link]
-
Park, J. H., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). PubMed Central. [Link]
-
May, D., et al. (2007). New algorithm for 15N/14N quantitation with LC-ESI-MS using an LTQ-FT mass spectrometer. PubMed. [Link]
-
Furuya, S. (2004). An essential role for de novo biosynthesis of L-serine in CNS development. PubMed. [Link]
Sources
- 1. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One Carbon Metabolism: Key Pathways and Disease Associations - Creative Proteomics [creative-proteomics.com]
- 4. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-serine in disease and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. One-carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the usage of the serine metabolic network in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 13. New algorithm for 15N/14N quantitation with LC-ESI-MS using an LTQ-FT mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. De Novo Serine Synthesis Is a Metabolic Vulnerability That Can Be Exploited to Overcome Sunitinib Resistance in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Precision Isotope Engineering: Navigating 15N Natural Abundance in High-Fidelity Labeling
Executive Summary: The "Signal-to-Noise" Economic Reality
In drug development and structural biology, Nitrogen-15 (
For the application scientist, this scarcity presents a dual challenge:
-
In NMR: The low natural sensitivity requires expensive enrichment to achieve detectable signal-to-noise ratios (SNR) for proteins >10 kDa.[2]
-
In Mass Spectrometry (MS): The "background" natural abundance creates isotopic envelopes that distort quantification of labeled tracers, necessitating rigorous mathematical correction.[2]
This guide moves beyond standard textbook definitions to provide a field-tested framework for managing
Part 1: The Physics of Scarcity
The utility of
Table 1: Comparative Nuclear Properties of Nitrogen Isotopes
| Property | Nitrogen-14 ( | Nitrogen-15 ( | Impact on Experiment |
| Natural Abundance | 99.632% | 0.368% | |
| Nuclear Spin ( | 1 (Integer) | 1/2 (Fractional) | |
| Gyromagnetic Ratio ( | 1.934 | -2.713 | Negative |
| Relative Sensitivity | 1.00 | ~0.001 | Direct detection of |
| Common Artifacts | Quadrupolar broadening | Isotopic satellites | Natural abundance |
Expert Insight: The negative gyromagnetic ratio of
means that in heteronuclear NOE experiments, the signal intensity can actually be reduced or nulled if not properly managed with pulse sequences like refocused INEPT.
Part 2: The "Noise" Floor – Natural Abundance as a Contaminant
The Mass Spectrometry Challenge: Isotopic Envelopes
In quantitative proteomics (e.g., SILAC) or metabolic flux analysis, you are measuring the ratio of "heavy" (
The "light" peptide is not 100%
The Distortion:
If you ignore natural abundance, you will systematically underestimate the heavy-to-light ratio because the "light" channel contains spillover signal from natural
The NMR Challenge: Satellites
In high-concentration small molecule NMR, natural abundance
Part 3: Strategic Protocol – High-Efficiency 15N Labeling
This protocol is designed for bacterial expression (E. coli) of recombinant proteins for NMR/MS.[2] It prioritizes isotopic purity and cost-efficiency.[2]
Objective: Achieve >98%
The Self-Validating Workflow
Reagents:
-
M9 Minimal Media (Modified): No native nitrogen sources.[2]
- : >99% enrichment (Cambridge Isotope Laboratories or equivalent).[2]
-
Trace Elements: Critical for preventing metabolic stalls that lead to scrambling.[2]
Step-by-Step Methodology
-
Pre-Culture Adaptation (The "Training" Phase):
-
Do not inoculate directly from LB (rich media) to M9 (
).[2] The lag phase will induce proteolysis of unlabeled proteins, contaminating your sample. -
Protocol: Inoculate a single colony into 5 mL LB. Grow to OD600 ~0.[2]6. Pellet cells gently (3000 x g, 5 min). Resuspend in 5 mL M9 (
/unlabeled). Grow overnight. -
Why? This depletes internal rich-media nitrogen stores before introducing the expensive isotope.[2]
-
-
The Isotope Switch (The "Investment" Phase):
-
Dilute the adapted overnight culture 1:100 into the final production volume of M9 media containing 1 g/L
. -
Critical Checkpoint: Monitor OD600. When OD reaches 0.6–0.8, pause.
-
-
The "Phantom" Induction Check (Self-Validation):
-
Before inducing with IPTG, take a 1 mL aliquot.[2]
-
Spin down, lyse, and run a rapid Mass Spec (MALDI or ESI) on the total lysate.
-
Validation: Look for the mass shift of a known high-abundance housekeeping protein. If the mass shift corresponds to <95% labeling, do not induce. The culture is contaminated with exogenous
.[2]
-
-
Induction & Harvest:
Diagram 1: 15N Enrichment Decision & Workflow
Caption: Decision tree for
Part 4: Data Processing – Correcting for Natural Abundance
In Mass Spectrometry, the "heavy" signal is never pure.[2] The correction logic must account for the probability of naturally occurring
The Correction Logic (Algorithm)
When analyzing flux or occupancy, use the following logic (implemented in tools like IsoCorrectoR or QN ):
-
Input: Raw intensities of isotopologues (
, , ...). -
Matrix Construction: Create a correction matrix based on the theoretical natural abundance of C, H, N, O, S.
-
Example: A peptide with 10 nitrogens has a probability
of having zero atoms: .[2]
-
-
Deconvolution: Solve the linear equation system
, where is the impurity matrix. -
Output: Corrected tracer enrichment.
Diagram 2: MS Isotope Correction Workflow
Caption: Workflow for mathematically stripping natural abundance noise from MS datasets.
Part 5: Applications in Drug Discovery[5][6]
Fragment-Based Drug Discovery (FBDD)
-
Technique:
- HSQC NMR. -
Mechanism: Small molecule fragments bind to the target protein, causing chemical shift perturbations (CSPs) in the amide backbone signals.
-
Role of
: The dimension disperses the signals of the protein backbone. Without labeling, the spectrum would be an uninterpretable blob of overlapping peaks. -
Causality: Binding events alter the electronic environment of specific amides, shifting the
frequency. This maps the binding site physically on the protein structure.[2]
Metabolic Flux Analysis (Target Validation)
-
Technique: LC-MS/MS with
-Glutamine tracers.[5] -
Mechanism: Cancer cells often display "glutamine addiction."[2] By feeding cells
-Gln, researchers track the flow of nitrogen into nucleotides and amino acids. -
Impact: If a drug candidate inhibits a specific enzyme (e.g., Glutaminase), the flow of
into downstream metabolites will cease. This provides mechanistic proof of target engagement inside the cell.[2]
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. "Isotopic Compositions of the Elements 2013." Pure and Applied Chemistry, 2016.[2] Link
-
Kay, L. E., et al. "Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity."[2] Journal of the American Chemical Society, 1992. Link
-
Heinrich, P., et al. "Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR."[6] Scientific Reports, 2018.[6] Link
-
Cambridge Isotope Laboratories. "Isotope Labeling of Proteins for NMR Spectroscopy." Application Note. Link
-
Protein Prospector. "15N Metabolic Labeling Quantification Workflow." UCSF Mass Spectrometry Facility.[2] Link
Sources
- 1. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]
- 4. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Deep Dive: L-Serine as a Neuroprotective Therapeutic
The following technical guide provides a comprehensive analysis of L-serine’s neuroprotective mechanisms, experimental validation, and clinical translation.
Target Audience: Drug Development Professionals, Neurobiologists, and Translational Scientists.
Executive Summary
L-serine is often dismissed as a non-essential amino acid, yet its role in the central nervous system (CNS) is obligate and rate-limiting for critical neuroprotective pathways.[1][2] It functions not merely as a protein building block, but as a metabolic linchpin governing sphingolipid biosynthesis , NMDA receptor modulation (via D-serine), and proteostatic fidelity .
Recent translational data identifies L-serine as a potent therapeutic candidate for Amyotrophic Lateral Sclerosis (ALS) and Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1). Its mechanism of action is dual-pronged:
-
Metabolic Rescue: Restoring substrate availability for Serine Palmitoyltransferase (SPT) to prevent the synthesis of neurotoxic deoxysphingolipids.
-
Proteostatic Defense: Competitively inhibiting the misincorporation of the environmental toxin BMAA (β-N-methylamino-L-alanine) into neuronal proteins, thereby mitigating ER stress and protein aggregation.
Part 1: Biosynthesis and Metabolic Centrality
In the CNS, L-serine synthesis is compartmentalized. While neurons require high levels of L-serine for sphingolipid synthesis and D-serine production, they lack sufficient expression of the biosynthetic enzymes (PHGDH, PSAT1, PSPH). Consequently, neurons rely on the Phosphorylated Pathway within astrocytes, creating a critical metabolic dependency.
The Astrocytic Serine Shunt
Astrocytes divert glucose from the glycolytic pathway to synthesize L-serine, which is then shuttled to neurons.[1] This "Serine Shunt" is the primary source of L-serine for neuronal survival.
Visualization: The Serine Metabolic Hub
The following diagram illustrates the flow from glycolysis to neuroactive metabolites, highlighting the critical nodes for therapeutic intervention.
Caption: L-Serine acts as a central hub. Therapeutic supplementation (Blue) drives protective pathways (Green) while competitively inhibiting pathological branches (Red) like BMAA misincorporation and deoxysphingolipid synthesis.
Part 2: Mechanisms of Neuroprotection
Mechanism A: The BMAA Misincorporation Hypothesis (ALS/Alzheimer's)
A leading hypothesis for sporadic ALS involves the environmental toxin BMAA , produced by cyanobacteria.[3][4][5][6] Structurally similar to L-serine, BMAA can be mistakenly charged onto serine tRNAs (tRNA-Ser) by seryl-tRNA synthetase.
-
Pathology: Misincorporation leads to protein misfolding, accumulation of ubiquitin-positive inclusions, and chronic Endoplasmic Reticulum (ER) stress (UPR activation).
-
L-Serine Rescue: High concentrations of L-serine outcompete BMAA for the active site of seryl-tRNA synthetase, restoring protein fidelity.
Mechanism B: Sphingolipid Homeostasis (HSAN1)
In HSAN1, mutations in the SPTLC1 or SPTLC2 subunits of Serine Palmitoyltransferase (SPT) alter substrate specificity.[7] The mutant enzyme promiscuously utilizes L-alanine or glycine instead of L-serine.[8]
-
Pathology: Production of 1-deoxysphingolipids (1-deoxySL).[8][9][10] These atypical lipids cannot be degraded and accumulate in neurons, causing mitochondrial toxicity and axonal retraction.
-
L-Serine Rescue: L-serine supplementation increases the cytosolic L-Ser/L-Ala ratio, forcing the mutant SPT enzyme to utilize its correct substrate, thereby suppressing 1-deoxySL production.
Part 3: Experimental Protocols (Technical Core)
To validate L-serine efficacy in a drug discovery pipeline, the following in vitro assay is the gold standard for assessing protection against proteotoxic stress.
Protocol: L-Serine Rescue of BMAA-Induced ER Stress
Objective: Quantify the ability of L-serine to prevent UPR activation in neuronal cells exposed to BMAA.[5]
Materials:
-
Cell Line: SH-SY5Y (Human Neuroblastoma) or iPSC-derived motor neurons.
-
Reagents: L-BMAA hydrochloride, L-Serine, MTT reagent, Antibodies (CHOP, Caspase-3, Beta-actin).
Workflow:
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates (viability) or 6-well plates (Western blot). Differentiate with Retinoic Acid (10 µM) for 5 days to induce neuronal phenotype. -
Pre-Treatment (Optional): Pre-incubate with L-Serine (varying concentrations: 50 µM – 1000 µM) for 1 hour.
-
Toxic Challenge: Add BMAA (typically 500 µM - 3 mM) to the culture media.
-
Experimental Arm 1: Vehicle Control.
-
Experimental Arm 2: BMAA only.
-
Experimental Arm 3: BMAA + L-Serine (1:10 molar ratio).
-
Experimental Arm 4: BMAA + L-Serine (1:100 molar ratio).
-
-
Incubation: Incubate for 24–48 hours.
-
Readout 1 (Viability): Perform MTT or LDH release assay.
-
Readout 2 (Mechanism): Lyse cells and perform Western Blot for CHOP (C/EBP homologous protein) and Cleaved Caspase-3 .
Validation Criteria:
-
Success: BMAA treatment significantly upregulates CHOP/Caspase-3. Co-treatment with L-Serine dose-dependently reduces these markers back to baseline levels.
Visualization: Experimental Logic Flow
Caption: Standardized workflow for validating L-serine neuroprotection in vitro. The critical endpoint is the suppression of CHOP expression in the Rescue Arm (Blue).
Part 4: Clinical Translation & Evidence
Summary of Key Clinical Data
The following table synthesizes data from Phase I/II clinical trials regarding safety and efficacy.
| Disease Indication | Trial Phase | Dosing Regimen | Key Findings | Reference |
| ALS (Sporadic) | Phase I | 0.5g, 2.5g, 7.5g, or 15g BID (Oral) | Safe up to 15g BID.[4][11][12][13] Dose-dependent reduction in ALSFRS-R decline (34% reduction in slope).[13] | [Levine et al., 2017] |
| HSAN1 | Pilot / Phase II | 400 mg/kg/day | Significant reduction in plasma 1-deoxysphingolipids. Improved sensory function in some patients.[14] | [Garofalo et al., 2011] |
| Alzheimer's | Phase IIa | 15g BID | Ongoing. Assessing cognitive decline and volumetric MRI changes. | [NCT03062449] |
Dosing Strategy
-
Safety Profile: L-serine is Generally Recognized As Safe (GRAS) by the FDA.
-
Therapeutic Window: Human trials suggest a high dose is required for neuroprotection (approx. 30g/day total). This is likely due to the need to achieve high cytosolic concentrations to outcompete BMAA or drive the low-affinity mutant SPT enzyme.
-
Biomarkers:
References
-
Levine, T. D., et al. (2017). Phase I clinical trial of safety of L-serine for ALS patients. Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration.[11][13]
-
[Link]
-
-
Dunlop, R. A., et al. (2013). The Non-Protein Amino Acid BMAA Is Misincorporated into Human Proteins in Place of L-Serine Causing Protein Misfolding and Aggregation.[3] PLOS ONE.[3]
-
Garofalo, K., et al. (2011). Oral L-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1.[7][14] Journal of Clinical Investigation.[14]
-
[Link]
-
-
Metcalf, J. S., et al. (2017).
-
[Link]
-
-
ClinicalTrials.gov.L-Serine Treatment for Early Alzheimer's Disease (NCT03062449).
-
[Link]
-
Sources
- 1. Roles of l-serine and sphingolipid synthesis in brain development and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Non-Protein Amino Acid BMAA Is Misincorporated into Human Proteins in Place of l-Serine Causing Protein Misfolding and Aggregation | PLOS One [journals.plos.org]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. researchgate.net [researchgate.net]
- 6. ScholarWorks@Arcadia - Capstone Showcase: How The Amino Acid L-Serine Provides Neuroprotection Against L-BMAA Induced Alzheimer’s Disease [scholarworks.arcadia.edu]
- 7. Oral l-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical and metabolic consequences of L-serine supplementation in hereditary sensory and autonomic neuropathy type 1C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical and metabolic consequences of L-serine supplementation in hereditary sensory and autonomic neuropathy type 1C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I clinical trial of safety of L-serine for ALS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. neurology.org [neurology.org]
- 14. Hereditary Sensory and Autonomic Neuropathy (HSAN1) | NeuropathyCommons [neuropathycommons.org]
Methodological & Application
Quantitative Analysis of Protein Phosphorylation Dynamics Using 15N Metabolic Labeling and Mass Spectrometry
Application Note & Protocol
Abstract
Protein phosphorylation is a critical post-translational modification (PTM) that governs a vast array of cellular processes, from signal transduction to cell cycle control. Understanding the dynamic nature of the phosphoproteome is essential for elucidating disease mechanisms and developing targeted therapeutics. This guide provides a comprehensive framework for the experimental design and execution of quantitative phosphoproteomics studies using stable isotope labeling with ¹⁵N. By metabolically incorporating a "heavy" nitrogen isotope into one cell population, researchers can achieve highly accurate relative quantification of phosphorylation changes when compared to an unlabeled ("light") control population. This method minimizes preparative and analytical variability by allowing samples to be combined at the earliest stage of processing.[1][2] We present detailed protocols for cell labeling, protein extraction, phosphopeptide enrichment, and mass spectrometry, alongside critical insights into experimental design and data analysis to ensure a robust and self-validating workflow.
Principle of the Method: The Power of Early Multiplexing
Mass spectrometry (MS)-based proteomics is the definitive tool for the large-scale analysis of proteins and their PTMs.[3] For quantitative studies, metabolic labeling strategies offer the highest accuracy by introducing a mass tag directly into the proteome in vivo.[4] In a typical ¹⁵N labeling experiment, two cell populations are cultured in parallel. The "control" or reference population is grown in standard "light" medium (containing ¹⁴N), while the "experimental" or treated population is grown in a medium where all nitrogen sources have been replaced with the heavy isotope, ¹⁵N.[5]
After a sufficient number of cell doublings to ensure near-complete incorporation of the ¹⁵N isotope, the two cell populations are combined. From this point forward, every sample preparation step—cell lysis, protein digestion, and phosphopeptide enrichment—is performed on the mixed sample. This co-processing is the key advantage of the technique, as it virtually eliminates quantitative errors arising from variations in sample handling.[1][2]
Inside the mass spectrometer, a peptide from the light sample is chemically identical to its heavy counterpart but differs in mass due to the incorporated ¹⁵N atoms. The mass difference depends on the number of nitrogen atoms in the peptide's amino acid sequence.[4][6] The instrument detects both the light and heavy peptide ions as a distinct pair. The ratio of their signal intensities in the mass spectrum directly reflects the relative abundance of that peptide—and by extension, its phosphorylation status—between the two original samples.[5]
Sources
- 1. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining Metabolic ¹⁵N Labeling with Improved Tandem MOAC for Enhanced Probing of the Phosphoproteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomics - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Accurate quantitation of protein expression and site-specific phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
use of L-Serine-15N in conjunction with 13C labels for dual-isotope tracing
Application Note & Protocol
Title: Unraveling Metabolic Interplay: A Guide to Dual-Isotope Tracing with L-Serine-¹⁵N and ¹³C-Labeled Substrates
Abstract & Introduction: Beyond Single-Tracer Limitations
Metabolic reprogramming is a cornerstone of numerous pathologies, including cancer, and a critical consideration in drug development.[1] Stable Isotope-Resolved Metabolomics (SIRM) provides an unparalleled window into the dynamic nature of metabolic networks, allowing researchers to trace the fate of atoms through complex biochemical pathways.[2] While single-isotope tracing, often using ¹³C-glucose, has been foundational in mapping central carbon metabolism, it often leaves critical questions unanswered, particularly at the interface of distinct metabolic branches. This guide details the rationale, application, and protocol for a powerful dual-isotope tracing strategy employing L-Serine-¹⁵N in conjunction with a ¹³C-labeled carbon source (e.g., [U-¹³C₆]-glucose).
This dual-labeling approach moves beyond simple carbon tracking to simultaneously elucidate the flux through serine/glycine one-carbon metabolism and its integration with glycolysis. L-Serine is not merely a proteinogenic amino acid; it is a central node, donating one-carbon units essential for the synthesis of nucleotides, methylation reactions, and the production of antioxidants like glutathione.[3] By tracing both the nitrogen (¹⁵N) from exogenous serine and the carbon (¹³C) from a central source like glucose, we can deconvolve the contributions of extracellular uptake versus de novo synthesis and precisely map the downstream fate of both atoms. This level of detail is crucial for identifying metabolic vulnerabilities and understanding the mechanism of action for drugs targeting these pathways.[4][5]
The Scientific Rationale: Why a Dual-Isotope Strategy?
The core advantage of this dual-tracer system lies in its ability to resolve ambiguity. Consider the synthesis of glycine, a key component of glutathione and a precursor for purine synthesis.
-
With ¹³C-Glucose alone: Observing ¹³C₂-glycine confirms that it was synthesized de novo from glucose, which is first incorporated into serine (M+3) and then converted to glycine (M+2).[6] However, this experiment cannot distinguish this newly synthesized glycine from glycine derived from the breakdown of pre-existing, unlabeled serine or from direct uptake.
-
With L-Serine-¹⁵N alone: Observing ¹⁵N-glycine confirms that it was derived directly from serine via the serine hydroxymethyltransferase (SHMT) reaction.[7] However, it doesn't inform us about the origin of the serine carbon backbone itself—was it taken up from the extracellular environment or newly synthesized?
By combining [U-¹³C₆]-glucose and L-Serine-¹⁵N , we can simultaneously answer these questions. The appearance of different isotopologues (molecules that differ only in their isotopic composition) allows for a precise dissection of metabolic flux.
Key Metabolic Questions Addressed:
-
De Novo Serine Synthesis vs. Uptake: Quantify the flux of glycolytic intermediates into the serine synthesis pathway (SSP) by measuring ¹³C₃-serine enrichment.[6]
-
Serine Contribution to One-Carbon Pool: Directly measure the conversion of serine to glycine by tracking the transfer of the ¹⁵N label.
-
Intersection of Pathways: Determine if the serine being used for glycine synthesis is primarily from the extracellular pool (¹⁵N₁, ¹³C₀-glycine) or from the de novo synthesized pool (¹⁵N₁, ¹³C₂-glycine), assuming the ¹⁵N-serine is provided exogenously while ¹³C-glucose traces endogenous synthesis.
-
Nitrogen and Carbon Fate: Track the separate fates of serine's nitrogen and carbon atoms into downstream pathways like nucleotide synthesis, the methionine cycle, and glutathione production.[8]
Visualizing the Metabolic Network
Understanding the flow of isotopes is critical for experimental design and data interpretation. The following diagram illustrates the key metabolic pathways involved in this dual-tracing strategy.
Sources
- 1. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
sample preparation workflows for L-Serine-15N based metabolomics
Application Note: High-Fidelity Sample Preparation for L-Serine-15N Metabolomics
Executive Summary
This guide details the end-to-end workflow for stable isotope tracing using L-Serine-(
Mechanistic Grounding: The Serine Nitrogen Hub
Before beginning sample preparation, it is critical to understand the fate of the
Key Tracing Pathways:
-
Purine Biosynthesis: Serine converts to Glycine via Serine Hydroxymethyltransferase (SHMT).[1][2] This Glycine—carrying the
N label—is incorporated intact into the purine ring (Position N7). -
Transsulfuration: Serine condenses with Homocysteine to form Cystathionine, which is cleaved to Cysteine.[3][4][5][6] The carbon skeleton and nitrogen of Cysteine are derived from Serine.[6]
-
Sphingolipid Synthesis: Serine condenses with Palmitoyl-CoA (via Serine Palmitoyltransferase) to form 3-ketosphinganine, initiating sphingolipid synthesis. The nitrogen atom is retained.
Visualization: L-Serine-15N Fate Map
Caption: Figure 1. Metabolic fate of L-Serine-15N. Blue indicates the tracer; Red/Green/Yellow indicate major downstream labeled pools. Note that folate cycle intermediates receive Carbon (from Serine-3C) but not Nitrogen.
Pre-Analytical Experimental Design
Media Formulation (Critical)
Standard Fetal Bovine Serum (FBS) contains ~100-200 µM L-Serine. Using standard FBS will dilute your tracer, making isotopic enrichment calculation impossible.
-
Requirement: You must use Dialyzed FBS (dFBS) for at least 12–24 hours prior to labeling to wash out intracellular unlabeled serine pools.
-
Base Media: Use custom DMEM/RPMI lacking Serine, Glycine, and Glucose (add back labeled Serine and unlabeled Glucose/Glycine as needed).
Tracer Concentration
-
Physiological: 0.4 mM (400 µM) L-Serine-(
N). -
Isotopic Purity: >99% enrichment is recommended.
Time Points[7]
-
Flux (Transport/Glycolysis link): 5, 15, 30 mins.
-
Biosynthesis (Nucleotides/Lipids): 6, 12, 24 hours.
Protocol: Sample Preparation (Adherent Cells)
Principle: Metabolic activity must be quenched instantaneously. Enzymatic turnover of ATP and amino acids occurs on the order of seconds. We utilize a Cold Solvent Quench method compatible with HILIC LC-MS.
Materials
-
Quenching/Extraction Solvent: 80% Methanol / 20% Water (LC-MS Grade), pre-chilled to -80°C .
-
Wash Buffer: PBS (Phosphate Buffered Saline), pre-chilled to 4°C.
-
Internal Standards:
C-Yeast Extract or specific deuterated standards (e.g., d3-Serine) spiked into the extraction solvent.
Step-by-Step Workflow
-
Rapid Wash:
-
Place cell culture dish on a bed of wet ice.
-
Aspirate media completely.
-
Immediately add 5 mL ice-cold PBS. Swirl gently (1 sec). Aspirate.
-
Warning: Do not wash more than once. Serine leaks from cells rapidly in serine-free buffer. Speed is prioritized over perfect salt removal.
-
-
Metabolism Quenching:
-
Immediately add 1 mL of -80°C Extraction Solvent (80% MeOH) directly to the dish.
-
Transfer dish to dry ice or a -80°C freezer for 15 minutes. This ensures complete cell lysis and protein precipitation.
-
-
Physical Extraction:
-
While on ice, scrape the cells firmly using a cell lifter/scraper.
-
Tilt the dish and collect the cell lysate/solvent slurry into a pre-cooled 1.5 mL microcentrifuge tube.
-
-
Clarification:
-
Centrifuge at 20,000 x g for 10 minutes at 4°C .
-
Observation: A tight white pellet (protein/DNA) will form. The supernatant contains your metabolites (Serine, Nucleotides, GSH).
-
-
Supernatant Transfer:
-
Transfer the supernatant to a new LC-MS vial or tube.
-
Optional: If sensitivity is an issue, dry the supernatant under nitrogen gas (SpeedVac) without heat and reconstitute in 100 µL 50% Acetonitrile. For high-abundance metabolites like Serine, direct injection is preferred to prevent degradation.
-
Visualization: Extraction Workflow
Caption: Figure 2. Optimized quenching and extraction workflow for polar metabolites.
LC-MS Analytical Considerations
Serine and its downstream nucleotide products are highly polar. Reverse Phase (C18) chromatography yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.
Recommended Method (ZIC-pHILIC)
-
Column: Merck SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0 (Adjust with NH4OH).
-
Why pH 9? High pH deprotonates phosphate groups on nucleotides (AMP, GMP), improving peak shape and separation.
-
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Linear gradient from 80% B to 20% B over 20 minutes.
Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
You will observe "shifts" in the mass spectrum.
-
M+0: Unlabeled metabolite (Natural abundance).
-
M+1: Metabolite containing one
N atom.
Expected Results Table
| Metabolite | Formula (Neutral) | Expected Shift (Serine-15N Tracing) | Biological Inference |
| L-Serine | C3H7NO3 | M+1 | Direct uptake of tracer. |
| Glycine | C2H5NO2 | M+1 | Conversion via SHMT (Mitochondrial/Cytosol). |
| IMP/AMP/GMP | (Purines) | M+1 (from Glycine) | De novo purine synthesis active.[7] (Note: Only N7 is labeled). |
| L-Cysteine | C3H7NO2S | M+1 | Transsulfuration pathway active. |
| GSH (Reduced) | C10H17N3O6S | M+1 (from Cys/Gly) | Glutathione synthesis. Can be M+1 (Cys) or M+2 (Cys + Gly). |
| Thymidine | Pyrimidine | M+0 | Serine does not provide N for pyrimidine rings (only Carbon). |
Natural Abundance Correction (NAC)
Raw data must be corrected for the natural presence of
References
-
Maddocks, O. D., et al. (2017). "Serine starvation induces stress and p53-dependent metabolic remodelling in cancer cells." Nature, 493(7433), 542–546. Link
-
Lane, A. N., & Fan, T. W. (2015). "Selection of stable isotope tracers for metabolic pathway analysis." Methods in Molecular Biology, 1277, 129-150. Link
-
Lu, W., et al. (2017). "Metabolite measurement: pitfalls to avoid and practices to follow." Annual Review of Biochemistry, 86, 277-304. Link
-
Cambridge Isotope Laboratories. (2023). "Cellular Metabolism and Stable Isotope Tracing Protocols." Link
Sources
- 1. pnas.org [pnas.org]
- 2. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 6. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
strategies for complete enzymatic digestion of 15N-labeled proteins
Technical Support Center: Enzymatic Digestion of 15N-Labeled Proteins
Status: Operational Ticket Focus: Strategies for Complete Digestion of Stable Isotope Labeled (SIL) Proteins Assigned Specialist: Senior Application Scientist, Proteomics Division
Executive Summary: The "15N Challenge"
The Myth: A common misconception is that the heavy isotope (
-
Misfolding/Aggregation: Proteins form inclusion bodies or tight aggregates that shield cleavage sites.
-
Contaminants: Minimal media promotes the co-purification of chaperones or nucleic acids that interfere with digestion.
Core Directive: To achieve 100% digestion, you must prioritize solubility and denaturation over standard enzymatic conditions.
Module 1: Diagnostic Workflow
Before selecting a protocol, assess your protein's physical state.[1] Use the following logic tree to determine the optimal digestion strategy.
Figure 1: Decision matrix for selecting digestion protocols based on protein solubility and hydrophobicity.
Module 2: Optimized Protocols
Protocol A: SDC-Assisted Digestion (The "Detergent" Method)
Best for: Aggregated
Mechanism: Sodium Deoxycholate (SDC) is an ionic detergent that efficiently solubilizes proteins and enhances trypsin activity. Crucially, it precipitates in acid, allowing easy removal before LC-MS.
| Reagent | Concentration | Purpose |
| Lysis Buffer | 1% (w/v) SDC in 100mM Tris-HCl, pH 8.5 | Solubilization & Denaturation |
| Reducing Agent | 10 mM TCEP | Break disulfide bonds |
| Alkylating Agent | 40 mM Chloroacetamide (CAA) | Prevent disulfide reforming |
| Enzyme | Trypsin (Seq. Grade) | Cleavage (1:50 ratio) |
| Stop Solution | 1% Trifluoroacetic Acid (TFA) | Precipitate SDC & stop reaction |
Step-by-Step:
-
Solubilization: Resuspend
protein pellet in Lysis Buffer . Boil at 95°C for 5 mins to fully denature. -
Reduction/Alkylation: Add TCEP and CAA. Incubate 20 min at 45°C (simultaneous reaction).
-
Dilution: Dilute with water to 0.5% SDC (Trypsin is active in up to 1% SDC, but 0.5% is safer).
-
Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
-
Cleanup: Add TFA to final 0.5%. A white precipitate (SDC) will form immediately.
-
Recovery: Centrifuge at 16,000 x g for 10 min. Collect the supernatant (contains peptides).
Protocol B: Sequential Lys-C / Trypsin Digestion
Best for: Tightly folded soluble proteins or those requiring strong denaturants (Urea).
Mechanism: Trypsin is inactive in high Urea (>2M). Lys-C, however, retains activity in up to 8M Urea. We use Lys-C to "nick" the protein in high denaturant, opening the structure for Trypsin.
Figure 2: Sequential digestion workflow utilizing the high-urea tolerance of Lys-C.
Step-by-Step:
-
Denature: Dissolve protein in 8M Urea , 50mM Tris-HCl pH 8.0.
-
Reduce/Alkylate: Standard TCEP/IAA protocol.
-
First Cut (Lys-C): Add Endoproteinase Lys-C (1:100 ratio). Incubate 4 hours at 37°C.
-
Note: The protein is now fragmented into large chunks, preventing refolding.
-
-
Dilute: Add 50mM Tris-HCl to reduce Urea concentration to <1M .
-
Second Cut (Trypsin): Add Trypsin (1:50 ratio). Incubate overnight at 37°C.
-
Desalt: Urea must be removed via C18 StageTip or Sep-Pak before LC-MS.
Module 3: Troubleshooting & FAQs
Q1: I see high rates of "missed cleavages" in my 15N sample compared to the 14N control. Is this the Kinetic Isotope Effect?
-
Verdict: Unlikely.
-
Root Cause: While secondary kinetic isotope effects exist, they are negligible for proteolytic efficiency. The issue is likely aggregation .
proteins from minimal media often retain chaperones or form oligomers that block trypsin access. -
Solution: Switch to Protocol A (SDC) . The detergent disrupts these aggregates better than Urea. Alternatively, increase the Enzyme:Protein ratio to 1:20.
Q2: My protein precipitates when I dilute the Urea in Protocol B.
-
Root Cause: The protein refolded into insoluble aggregates before Trypsin could act.
-
Solution: This is why Sequential Digestion is critical. Ensure you digest with Lys-C before diluting the Urea. If it still precipitates, switch to Protocol A (SDC), as SDC prevents precipitation during digestion.
Q3: Can I use RapiGest instead of SDC?
-
Answer: Yes. RapiGest (Waters) is an acid-cleavable surfactant similar to SDC.
-
Comparison:
Q4: How do I validate that digestion was actually "complete"?
-
The Zero-Missed-Cleavage Test: In your database search (MaxQuant/Mascot), set "Missed Cleavages" to 0. If your sequence coverage drops significantly compared to a search allowing 2 missed cleavages, your digestion is incomplete.
-
The iRT Spike-in: Spike in a standard protein (e.g., BSA or iRT peptides) before digestion. If the standard digests well but your
protein doesn't, the issue is your protein's structure, not the enzyme quality.
Module 4: Quantitative Data Summary
Comparison of Denaturants for 15N Protein Digestion
| Parameter | Urea (Protocol B)[4][5][6] | SDC (Protocol A) | Guanidine HCl |
| Trypsin Activity | Low (Inhibited >1M) | High (Active up to 1-5%) | None (Strong Inhibitor) |
| Solubilization Power | Moderate | High (Membrane/Aggregates) | Very High |
| LC-MS Compatibility | Requires Desalting | Requires Acid Precipitation | Incompatible (Must filter) |
| 15N Suitability | Good for soluble proteins | Excellent for inclusion bodies | Poor (Hard to remove) |
References
-
Humphries, J. et al. (2018).[1] "Species-Specific, Pan-Proteome Library Generation for SWATH-MS." Nature Protocols, 13, 1897–1916.[1] (Describes SDC protocol). Link
-
Glatter, T. et al. (2012). "Large-scale quantitative assessment of different in-solution protein digestion protocols." Journal of Proteome Research, 11(11), 5145–5156. (Comparison of Urea vs. SDC). Link
-
Promega Corporation. "Trypsin/Lys-C Mix, Mass Spec Grade Technical Manual." (Sequential digestion mechanism).[5][7] Link
-
MacCoss, M.J. et al. (2002). "Shotgun identification of protein modifications from protein complexes and lens tissue." PNAS, 99(12), 7900-7905. (Foundational work on multidimensional protein identification technology and digestion). Link
Sources
- 1. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 2. Sodium-deoxycholate-assisted tryptic digestion and identification of proteolytically resistant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usherbrooke.ca [usherbrooke.ca]
- 4. qb3.berkeley.edu [qb3.berkeley.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
improving recovery of L-Serine-15N labeled peptides from complex mixtures
Welcome to the technical support center for improving the recovery and analysis of L-Serine-15N labeled peptides from complex mixtures. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established protocols to help you navigate the common challenges encountered during your experiments. This resource is designed to provide not only solutions but also the underlying principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My overall recovery of ¹⁵N-labeled peptides is consistently low. What are the most common causes?
A1: Low recovery is a multifaceted issue often stemming from a combination of factors throughout the experimental workflow. The primary culprits are typically:
-
Non-Specific Binding (NSB): Peptides are notoriously "sticky" and can adsorb to the surfaces of sample containers, pipette tips, and chromatography vials, especially glass surfaces.[1][2] This is particularly problematic with low-concentration samples.[2]
-
Poor Solubility: Peptides, depending on their sequence, can have limited solubility in standard buffers, leading to precipitation and loss during sample handling.[1]
-
Inefficient Sample Cleanup: Complex biological matrices contain salts, lipids, and other interfering substances that can suppress ionization in the mass spectrometer or cause the labeled peptide to be lost during extraction. Inefficient solid-phase extraction (SPE) is a common source of loss.[3]
-
Suboptimal LC-MS Conditions: The liquid chromatography method may not be suitable for retaining and resolving your L-Serine-containing peptide, or the mass spectrometer parameters may not be optimized for its detection and fragmentation.
Q2: How can I assess and improve the ¹⁵N labeling efficiency?
A2: Incomplete labeling is a critical issue that complicates quantification and can lead to fewer identifications in the heavy-labeled samples.[4]
-
Assessment: Labeling efficiency is determined by comparing the experimental isotopic pattern of the ¹⁵N-labeled peptide with its theoretical profile.[5] The presence of a significant M-1 peak (a peak at a lower m/z value than the monoisotopic peak of the fully labeled peptide) indicates incomplete incorporation.[5] Specialized software can be used to calculate the percentage of ¹⁵N enrichment by fitting theoretical profiles to the empirical mass spectrum.[6]
-
Improvement: To achieve high labeling efficiency (ideally >97%), ensure that the ¹⁵N-labeled L-Serine is the sole source of serine available during protein expression or synthesis.[7] For metabolic labeling, this involves using defined media and ensuring complete consumption of any residual ¹⁴N sources.
Q3: What is "metabolic scrambling" and how does it affect my results?
A3: Metabolic scrambling occurs in cell-based labeling experiments where the ¹⁵N isotope from the labeled L-Serine is metabolically converted and incorporated into other amino acids.[8][9] This can reduce the ¹⁵N content in serine residues and increase it in non-target amino acids.[8][9] The result is a complex mixture of peptide isotopologues that complicates data analysis and can lead to inaccurate quantification. Using high-resolution mass spectrometry is crucial to resolve these complex isotopic patterns and, in some cases, tandem mass spectrometry (MS/MS) can help confirm the location of the labels.[9]
Q4: Should I use Data-Dependent Acquisition (DDA) or a targeted method like Parallel Reaction Monitoring (PRM) for my ¹⁵N-labeled peptides?
A4: While DDA is excellent for discovery proteomics, it often suffers from missing values for lower abundance proteins and is susceptible to inaccurate quantification from co-eluting peptides.[4] For accurate quantification of specific L-Serine-¹⁵N labeled peptides, especially in complex mixtures, Parallel Reaction Monitoring (PRM) is highly recommended. PRM offers superior sensitivity and specificity by targeting the specific precursor ion of your labeled peptide and its fragments. This approach provides unambiguous quantification and overcomes many of the challenges associated with DDA.[4] The heavy-labeled peptides in your experiment can serve as natural internal standards, analogous to synthetic peptides used in other targeted experiments.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues organized by experimental stage.
Workflow Overview
The following diagram illustrates the key stages in a typical workflow for analyzing ¹⁵N-labeled peptides. Problems at any stage can impact final recovery.
Caption: Figure 1. High-level experimental workflow.
Sample Preparation & Extraction
This stage is the most common source of peptide loss.
Issue: Low or Variable Recovery After Sample Cleanup
Causality: Peptides can be irreversibly lost during cleanup due to non-specific binding, poor solubility, or using a non-optimized Solid-Phase Extraction (SPE) protocol. L-Serine makes peptides more hydrophilic, which can pose a challenge for traditional reversed-phase (RP) SPE.
Troubleshooting Logic:
Caption: Figure 2. Troubleshooting peptide loss during sample prep.
Solutions & Protocols:
-
Combat Non-Specific Binding: Always use polypropylene or other low-binding microcentrifuge tubes and pipette tips.[1] Avoid glass containers whenever possible. For particularly stubborn peptides, pre-conditioning the tube with a blocking agent like bovine serum albumin (BSA) can help, but this may not be suitable for all downstream analyses.
-
Improve Solubility: Peptides can precipitate if the organic solvent concentration is too high (e.g., >75% acetonitrile) or if the pH is close to their isoelectric point.[1] To improve solubility, try adding acid modifiers like formic acid (FA) or trifluoroacetic acid (TFA) to your solutions, starting at 0.1% and increasing up to 5% if necessary.[1]
-
Optimize Solid-Phase Extraction (SPE): A standard C18 SPE protocol may not be optimal for hydrophilic peptides containing L-Serine. Consider a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties or a Hydrophilic Interaction Liquid Chromatography (HILIC) based approach.[3][10]
Protocol: Optimized SPE for Hydrophilic L-Serine-¹⁵N Peptides
This protocol provides a starting point for optimizing recovery using a mixed-mode cation exchange SPE plate.
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridge/Plate
-
Activation Solution: 100% Methanol
-
Equilibration Solution: 0.5% Formic Acid in Water
-
Wash Solution 1 (for removing hydrophobics): 0.5% Formic Acid in 5% Acetonitrile
-
Wash Solution 2 (for removing salts): 0.5% Formic Acid in 95% Acetonitrile
-
Elution Solution: 5% Ammonium Hydroxide in 50% Acetonitrile
Steps:
-
Conditioning: Add 1 mL of Activation Solution to the SPE well. Let it pass through via gravity or gentle vacuum.
-
Equilibration: Add 1 mL of Equilibration Solution. Let it pass through. Repeat this step. Do not let the sorbent bed dry out.
-
Sample Loading: Acidify your peptide digest with formic acid to a final concentration of 0.5%. Load the sample onto the SPE sorbent. Allow it to flow through slowly.
-
Wash 1 (Hydrophobic Interferences): Add 1 mL of Wash Solution 1. This removes non-polar contaminants while your charged, hydrophilic peptide remains bound.
-
Wash 2 (Salts): Add 1 mL of Wash Solution 2. This removes salts that can interfere with MS analysis.
-
Elution: Add 500 µL of Elution Solution. The high pH neutralizes the charge on the peptide, and the organic solvent disrupts hydrophobic interactions, releasing your peptide. Collect the eluate.
-
Dry & Reconstitute: Dry the eluate in a vacuum centrifuge. Reconstitute in a small volume of LC-MS compatible solvent (e.g., 0.1% Formic Acid in 3% Acetonitrile).
Liquid Chromatography & Mass Spectrometry
Issue: Poor Peak Shape, Low Intensity, or Co-elution in LC-MS
Causality: L-Serine-containing peptides are often hydrophilic and may have poor retention on standard C18 reversed-phase columns, eluting early with salts and other interferences. This leads to ion suppression and poor data quality. Furthermore, default MS parameters are rarely optimal for every peptide.
Solutions & Recommendations:
-
Consider HILIC: For very hydrophilic peptides, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.[11][12][13] In HILIC, a polar stationary phase is used with a high organic mobile phase, and elution occurs as the aqueous concentration increases. This provides orthogonal separation to RP-LC and can resolve your peptide from different interferences.[13]
-
Optimize LC Gradient: If using RP-LC, use a very shallow gradient at the beginning of the run to improve the resolution of early-eluting hydrophilic peptides.
-
Optimize MS Parameters for PRM: When setting up a targeted PRM experiment, optimizing key parameters is critical for maximizing sensitivity.
Data Presentation: Recommended MS Parameters for PRM
The following table provides recommended starting parameters for a PRM experiment on a modern Orbitrap instrument, designed to maximize sensitivity for low-abundance labeled peptides.[4]
| Parameter | Recommended Setting | Rationale |
| MS² Resolution | 60,000 | Provides high mass accuracy for confident fragment identification and reduces interference. |
| AGC Target | 2e5 | Prevents overfilling of the C-trap, which can cause space-charge effects and mass shifts. |
| Maximum Injection Time (IT) | 200 ms | Allows for the accumulation of a sufficient number of ions for low-abundance peptides, improving signal-to-noise. Can be adjusted based on peptide abundance. |
| Isolation Window | 1.4 m/z | A moderately narrow window helps to exclude co-eluting isobaric interferences while ensuring efficient transmission of the target precursor ion. |
| (N)CE | 27 | Normalized Collision Energy. This value is a good starting point for HCD fragmentation of most tryptic peptides. Should be optimized for your specific peptide. |
Data Analysis & Quantification
Issue: Inaccurate Quantification Due to Incomplete Labeling
Causality: If ¹⁵N incorporation is not 100%, simply comparing the monoisotopic peak intensities of the "light" (¹⁴N) and "heavy" (¹⁵N) peptides will lead to incorrect ratios. The "heavy" signal is distributed across multiple isotopologues (e.g., fully labeled, missing one ¹⁵N, missing two ¹⁵N, etc.).[14]
Solution:
-
Determine Labeling Efficiency: Use a tool like Protein Prospector's MS-Isotope module or similar software to analyze the full isotopic envelope of your labeled peptide standard.[5] This will provide an accurate percentage of ¹⁵N enrichment.
-
Correct Ratios: The calculated enrichment value can then be used to correct the quantitative ratios. Some advanced quantification software packages have built-in functionalities to handle variable labeling and automatically adjust the calculated ratios based on the entire isotopic profile.[15] It is crucial to account for the mass shift, which depends on the number of nitrogen atoms in the peptide sequence.[15]
References
-
Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2018). Journal of the American Society for Mass Spectrometry. [Link]
-
Application of Parallel Reaction Monitoring in ¹⁵N Labeled Samples for Quantification. (2022). Methods in Molecular Biology. [Link]
-
5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). (2020). Waters Corporation Blog. [Link]
-
Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. (2016). Methods in Enzymology. [Link]
-
¹⁵N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. (2022). bioRxiv. [Link]
-
Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies Blog. [Link]
-
Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2018). ACS Publications. [Link]
-
Labeling efficiency or enrichment is determined on ¹⁵N labeled peptides... (2022). ResearchGate. [Link]
-
Approach for peptide quantification using ¹⁵N mass spectra. (2007). ResearchGate. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2023). ACS Measurement Science Au. [Link]
-
Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses. (2019). LCGC International. [Link]
-
¹⁵N Stable Isotope Labeling Data Analysis. (n.d.). Integrated Proteomics Applications. [Link]
-
A MS data search method for improved ¹⁵N-labeled protein identification. (2008). Journal of the American Society for Mass Spectrometry. [Link]
-
Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. (2022). Journal of Proteome Research. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC) in proteomics. (2008). Journal of Separation Science. [Link]
-
HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS. (1990). Journal of Chromatography. [Link]
-
Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. (2016). Bioanalysis. [Link]
-
Peptide separation by Hydrophilic-Interaction Chromatography: A review. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. (2011). Waters Corporation. [Link]
Sources
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. polylc.com [polylc.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. ckisotopes.com [ckisotopes.com]
Validation & Comparative
assessing the isotopic purity of commercially available L-Serine-15N
Topic: Assessing the Isotopic Purity of Commercially Available L-Serine-15N Type: Technical Comparison & Validation Guide
Executive Summary
For high-field NMR spectroscopy and quantitative proteomics, the isotopic enrichment of 15N-labeled precursors is a critical variable. While commercial specifications typically claim >98 atom % 15N, batch-to-batch variations and storage degradation can introduce significant experimental noise. This guide provides a rigorous, self-validating framework for assessing L-Serine-15N purity, comparing standard commercial grades (98%) against premium grades (>99%) and establishing a "Go/No-Go" decision matrix for downstream applications.
Introduction: The Cost of Impurity
L-Serine-15N is a fundamental metabolic precursor used to introduce 15N labels into proteins for backbone resonance assignment (HSQC/TROSY) and metabolic flux analysis.
The Problem: If the isotopic enrichment falls below 95%, two critical artifacts emerge:
-
NMR Spectral Crowding: The presence of 14N-bound protons creates "silent" or broadened signals that do not correlate in 15N-HSQC spectra but complicate 1H-NOESY strips.
-
Mass Spectrometry Bias: In metabolic flux analysis, naturally abundant isotopologues (M+0) from impure standards skew the calculated flux ratios, leading to erroneous pathway interpretations.
Comparative Analysis: Commercial Grade Benchmarks
Note: The following data represents a synthesis of typical performance metrics observed across three standard commercial purity tiers.
Table 1: Comparative Performance of L-Serine-15N Grades
| Feature | Grade A (Premium) | Grade B (Standard) | Grade C (Technical) |
| Claimed Enrichment | > 99 atom % 15N | 98 atom % 15N | < 95 atom % 15N |
| Chemical Purity | > 99% (L-isomer) | > 98% | > 90% |
| Primary Application | Large Protein NMR (>50 kDa) | Routine HSQC, Metabolomics | Cell Media Optimization |
| MS Isotopologue (M+0) | < 0.5% | ~ 2.0% | > 5.0% |
| NMR 1J(15N,H) Clarity | Distinct doublet; no central singlet | Visible central 14N hump | Prominent 14N singlet |
| Risk Factor | Low | Moderate (Background noise) | High (Quantification errors) |
Integrated Validation Workflow
The following workflow integrates High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to cross-validate isotopic purity.
Figure 1: Dual-stream validation workflow ensuring cross-verification of isotopic enrichment via orthogonal physical properties (mass vs. magnetic moment).
Detailed Experimental Protocols
Protocol A: Quantitative 1H-NMR Assessment
Principle: The 15N nucleus has a spin of 1/2. When directly bonded to a proton (1H), it splits the proton signal into a doublet via scalar coupling (J-coupling). The 14N nucleus (spin 1) typically causes extreme broadening due to quadrupolar relaxation, often appearing as a broad singlet or "hump" between the 15N doublet peaks.
Critical Step (The "Why"): You must lower the pH. In neutral water, amine protons exchange with the solvent too rapidly to be observed. Acidifying the solution protonates the amine (
Step-by-Step:
-
Preparation: Dissolve 5–10 mg of L-Serine-15N in 600 µL of 0.1 M DCl (in D2O). Alternatively, use 90% H2O/10% D2O acidified with HCl if observing solvent exchange is required, but 100% D2O/DCl is cleaner for the alpha-proton region.
-
Acquisition:
-
Instrument: 500 MHz or higher (600 MHz recommended).
-
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
-
Crucial: Do NOT apply 15N decoupling during acquisition. We need to see the splitting.
-
Scans: 16–32 scans are sufficient due to high concentration.
-
-
Analysis (The Alpha-Proton Region):
-
Focus on the alpha-proton (
-CH) signal at approx 3.9–4.0 ppm . -
Look for the 15N satellites . The 15N-labeled molecules will show a doublet (or multiplet due to beta-proton coupling) split by the heteronuclear coupling constant
(small) or look at the Amine protons ( ) at 8.0–8.5 ppm where the splitting is large ( ).
-
-
Calculation:
-
Integrate the area of the 15N-coupled doublet (
). -
Integrate the area of the central residual 14N peak (
), if visible.
-
Protocol B: HRMS Isotopologue Distribution
Principle: Mass spectrometry separates ions based on m/z. L-Serine-14N (Monoisotopic Mass ~105.04 Da) and L-Serine-15N (Mass ~106.04 Da) are distinguishable.
Step-by-Step:
-
Preparation: Dilute the sample to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Acquisition:
-
Mode: Positive ESI (Electrospray Ionization).
-
Scan Range: 50–200 m/z.
-
Resolution: >20,000 FWHM (to resolve 15N peaks from potential 13C contaminants, though difficult for small molecules without ultra-high res).
-
-
Data Processing:
-
Identify the
peak for 15N-Serine (approx. m/z 107.05). -
Identify the "impurity" peak for 14N-Serine (approx. m/z 106.05).
-
Correction: You must account for the natural abundance of Carbon-13 (1.1%). A small portion of the m/z 107 peak in a 14N sample would be due to 13C. However, in a >98% 15N sample, the m/z 106 peak is almost exclusively 14N-Serine (since 13C is rare in the "light" isotope).
-
Formula:
(Note: For strict accuracy, use a deconvolution algorithm to subtract the natural 13C contribution from the M+1 peak).
-
Interpretation of Results & Troubleshooting
Scenario 1: The "Ghost" Peak (14N Contamination)
-
Observation: In the NMR spectrum, a sharp singlet appears exactly in the center of the 15N-Amine doublet.
-
Diagnosis: The vendor supplied Grade B or C material labeled as Grade A.
-
Impact: If this singlet represents >2% of the total integral, the reagent is unsuitable for relaxation dispersion experiments.
Scenario 2: Low Chemical Purity vs. Low Isotopic Purity
-
Observation: MS shows correct 15N enrichment (high m/z 107), but NMR shows extra peaks in the aliphatic region (0.5–2.0 ppm).
-
Diagnosis: The serine is isotopically pure but chemically impure (likely solvent residues or synthesis byproducts).
-
Action: Recrystallization may salvage the sample, unlike isotopic impurity which is irreversible.
References
-
National Institute of Standards and Technology (NIST). Standard Reference Materials for Light Stable Isotopes. Available at: [Link]
- Sperling, L. J., et al. (2010). "Assignment of the backbone resonances of a 15N-labeled protein." Methods in Molecular Biology. (Contextual grounding for NMR protocols).
A Senior Application Scientist's Guide to L-Serine-15N as a Standard for Clinical Mass Spectrometry Applications
Executive Summary
In the landscape of clinical diagnostics and pharmaceutical development, the demand for highly accurate and precise quantification of endogenous molecules is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold-standard platform for these applications.[1] The reliability of LC-MS-based assays, however, is critically dependent on the use of appropriate internal standards to correct for variability throughout the analytical workflow.[2][3][4] This guide provides an in-depth comparison of L-Serine-15N as an internal standard for clinical mass spectrometry, contrasting its performance with other stable isotope-labeled and structural analogs. Through a detailed examination of its properties, supporting experimental protocols, and data-driven comparisons, this document establishes L-Serine-15N as a superior choice for robust and reliable bioanalysis.
The Imperative for High-Quality Internal Standards in Clinical Mass Spectrometry
Quantitative bioanalysis using LC-MS is susceptible to several sources of variability that can compromise the accuracy and reproducibility of results. These include inconsistencies in sample preparation, matrix effects, and fluctuations in instrument response.[2][5] An ideal internal standard (IS) is a compound with physicochemical properties nearly identical to the analyte of interest, which is added at a known concentration to all samples, including calibrators and quality controls, at the earliest stage of sample preparation.[4] By tracking the ratio of the analyte's signal to the IS's signal, variations introduced during the analytical process can be effectively normalized, ensuring the integrity of the quantitative data.[6]
The U.S. Food and Drug Administration (FDA) recommends the use of stable isotope-labeled (SIL) analytes as internal standards whenever possible for bioanalytical method validation.[7] This preference is rooted in the ability of SIL standards to co-elute with the analyte and exhibit similar ionization behavior, thus providing the most effective compensation for matrix effects and other sources of error.[3][8]
L-Serine-15N: A Profile of an Ideal Internal Standard
L-Serine is a non-essential amino acid that plays a crucial role in various metabolic pathways.[9] Its accurate quantification in biological fluids is vital for both clinical diagnostics and metabolic research. L-Serine-15N is a stable isotope-labeled form of L-Serine where the nitrogen atom in the amino group is replaced with the heavier 15N isotope. This substitution results in a molecule that is chemically identical to the endogenous L-Serine but has a distinct mass, allowing it to be differentiated by a mass spectrometer.
Key Physicochemical Properties of L-Serine-15N:
-
Chemical Identity: Behaves identically to endogenous L-Serine during sample extraction, derivatization, and chromatographic separation.[10]
-
Isotopic Stability: The 15N label is exceptionally stable and does not undergo exchange with unlabeled atoms during sample processing or storage, a known issue with some deuterated standards.[10][11][12]
-
Mass Differentiation: The +1 Da mass difference provides clear separation from the unlabeled L-Serine signal in the mass spectrometer.
Comparative Analysis: L-Serine-15N vs. Alternative Standards
The selection of an internal standard is a critical decision in method development. While several options exist, L-Serine-15N consistently demonstrates advantages over other common choices.
| Internal Standard Type | Example | Advantages | Disadvantages |
| 15N-Labeled | L-Serine-15N | Co-elutes with analyte, high isotopic stability, minimizes matrix effects.[10][11] | Generally higher cost compared to deuterated standards.[13] |
| Deuterated | L-Serine-d3 | Co-elutes with analyte, generally less expensive than 15N or 13C labeled standards.[11] | Potential for isotopic exchange, possible chromatographic shift from the analyte, which can lead to differential matrix effects.[3][8][10][12] |
| Structural Analog | D-Alanine | Inexpensive, readily available. | Different chromatographic and ionization behavior, leading to inadequate compensation for matrix effects and variability.[3][8] |
Scientist's Note: The primary drawback of deuterated standards is the potential for isotopic exchange, where deuterium atoms can be replaced by protons from the solvent or matrix, compromising the standard's integrity.[11][12] Furthermore, the slight difference in chemical properties between C-D and C-H bonds can sometimes lead to chromatographic separation from the analyte, which negates one of the key benefits of using a SIL-IS.[3][8] 15N-labeled standards, like L-Serine-15N, do not suffer from these limitations, making them a more robust and reliable choice for clinical applications where accuracy is non-negotiable.[10][11][13]
Experimental Validation: A Step-by-Step Protocol for Performance Verification
To demonstrate the superior performance of L-Serine-15N, a comprehensive validation protocol is essential. This protocol is designed to be a self-validating system, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[7][14][15]
Objective: To validate a robust LC-MS/MS method for the quantification of L-Serine in human plasma using L-Serine-15N as the internal standard.
Materials:
-
L-Serine (analyte) reference standard
-
L-Serine-15N (internal standard)
-
Human plasma (pooled, drug-free)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Workflow Diagram:
Caption: LC-MS/MS workflow for L-Serine quantification.
Detailed Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of L-Serine and L-Serine-15N in LC-MS grade water.
-
Prepare a series of L-Serine working solutions for the calibration curve by serial dilution of the stock solution.
-
Prepare a working solution of L-Serine-15N at a concentration of 1 µg/mL.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, calibrator, or quality control, add 10 µL of the L-Serine-15N working solution (1 µg/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new vial and dilute with 900 µL of LC-MS grade water.
-
Inject 5 µL into the LC-MS/MS system.[16]
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A suitable reversed-phase column for polar analytes (e.g., a HILIC column or a C18 column with an appropriate mobile phase).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient tailored to retain and separate L-Serine from other endogenous components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
-
Method Validation Parameters:
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of the analyte and IS.[14]
-
Linearity: Construct a calibration curve over the expected physiological concentration range of L-Serine. The curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) should be ≤15%.[17][19][20]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte/IS peak area ratio in post-extraction spiked samples to that of neat solutions.
-
Stability: Assess the stability of L-Serine in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
-
Data Presentation and Interpretation
The use of L-Serine-15N as an internal standard significantly improves the quality of quantitative data. Below is a table summarizing typical performance data from a validated assay.
| Validation Parameter | Acceptance Criteria | Typical Result with L-Serine-15N | Comment |
| Linearity (r²) | ≥ 0.99 | 0.998 | Excellent linearity across the calibration range. |
| Intra-day Precision (%CV) | ≤ 15% | 3.5% - 6.8% | High precision within a single analytical run.[17] |
| Inter-day Precision (%CV) | ≤ 15% | 4.2% - 8.1% | High reproducibility across different days.[17] |
| Accuracy (% Bias) | ± 15% | -5.2% to +7.5% | Accurate quantification of L-Serine concentrations. |
| Matrix Effect (%CV) | ≤ 15% | < 10% | L-Serine-15N effectively compensates for matrix-induced ion suppression/enhancement. |
The Principle of Stable Isotope Dilution
The superior performance of L-Serine-15N is grounded in the principle of stable isotope dilution mass spectrometry (IDMS).
Caption: Principle of stable isotope dilution analysis.
This diagram illustrates that by adding a known amount of L-Serine-15N to the sample, any losses or variations during the analytical process will affect both the analyte and the internal standard proportionally. The ratio of their signals in the mass spectrometer remains constant, allowing for the accurate calculation of the initial analyte concentration.
Conclusion
For clinical mass spectrometry applications that demand the highest levels of accuracy, precision, and reliability, L-Serine-15N stands out as the optimal internal standard for the quantification of L-Serine. Its chemical identity with the analyte and the stability of the 15N label ensure that it provides superior correction for analytical variability compared to deuterated analogs and structural standards. By adhering to rigorous validation protocols, laboratories can leverage the benefits of L-Serine-15N to produce high-quality, defensible data for clinical research, diagnostics, and drug development.
References
- St-John, A. (2019). Current and Future Applications of Mass Spectrometry to the Clinical Laboratory. The Clinical Biochemist Reviews, 40(3), 137-139.
- Li, W., & Cohen, L. H. (2019). Internal Standards for Quantitative LC-MS Bioanalysis. LCGC North America, 37(7), 468-477.
- Moaddel, R., Abdalla, A., Wainer, I. W., & Schmidt, D. E. (2016). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. Journal of pharmaceutical and biomedical analysis, 128, 215-220.
- Sugimoto, H., Mori, K., & Kakehi, M. (2015). Bioanalytical method for the simultaneous determination of D- and L-serine in human plasma by LC/MS/MS. Analytical biochemistry, 487, 58-64.
- Jemal, M., & Ouyang, Z. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(5), 617-25.
-
Bibby Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]
- Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry--what, how and why?. Mass spectrometry reviews, 30(4), 631-43.
- Skende, E., Shi, L., Zheng, N., & Chen, Y. L. (2019). Direct Quantitation of D-serine in Human Plasma by Enantioselective Liquid Chromatography with Tandem Mass Spectrometry and its Application to a Clinical Study. Journal of Applied Bioanalysis, 5(2), 20-33.
-
IROA Technologies. (2026). How Amino Acid Internal Standards Are Used in Quantitative Testing. Retrieved from [Link]
-
Centre de recherche du CHUM (CRCHUM). (n.d.). Featured method: Plasma amino acid LC-MS/MS analysis. Retrieved from [Link]
- Devoogdt-Pflips, H., El-Kattan, F., & Weng, N. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Molecules, 27(3), 674.
-
LCGC International. (2025). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]
- van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(5), 617-25.
-
Merck Millipore. (2010). Enzymatic synthesis of some (15)N-labelled L-amino acids. Retrieved from [Link]
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